molecular formula C6H10O6 B043776 L-Gulonolactone CAS No. 1128-23-0

L-Gulonolactone

Cat. No. B043776
CAS RN: 1128-23-0
M. Wt: 178.14 g/mol
InChI Key: SXZYCXMUPBBULW-SKNVOMKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of L-gulonolactone and its derivatives has been explored for various biochemical applications. For instance, L-gulonolactone was used as a synthon for the first preparation of 4-O-demethyl-L-noviofuranose, a sugar moiety of novobiocin, demonstrating the utility of L-gulonolactone in synthetic organic chemistry (Ješelnik et al., 2003).

Molecular Structure Analysis

The molecular structure of L-gulonolactone plays a crucial role in its biochemical functions, particularly in the biosynthesis of ascorbic acid. Its lactone form allows for the ring-opening oxidation by L-gulonolactone oxidase, leading to the production of ascorbic acid. This enzymatic reaction is critical for ascorbic acid biosynthesis in animals capable of producing vitamin C endogenously.

Chemical Reactions and Properties

L-Gulonolactone participates in key biochemical reactions, notably its oxidation by L-gulonolactone oxidase. This enzyme, found in species like chickens, catalyzes the conversion of L-gulonolactone to ascorbic acid, demonstrating the compound's pivotal role in metabolic pathways leading to vitamin C synthesis (Kiuchi et al., 1982).

Physical Properties Analysis

While specific studies focusing on the physical properties of L-gulonolactone were not identified in this search, the compound's solubility in water and organic solvents, melting point, and other physicochemical properties are expected to influence its reactivity and stability in biological systems and synthetic applications.

Chemical Properties Analysis

The chemical properties of L-gulonolactone, such as its reactivity with various enzymes and its role as a precursor in ascorbic acid synthesis, are fundamental to understanding its biological importance. Its enzymatic oxidation, which produces ascorbic acid and H2O2, is a critical reaction that underscores the compound's significance in maintaining antioxidant status and supporting metabolic functions in organisms capable of synthesizing vitamin C (Kiuchi et al., 1982).

Safety And Hazards

L-Gulonolactone is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Research into L-Gulonolactone is ongoing. For example, a study found that an A:C SNP at 153,773,211 bp on chromosome 7H is located inside the gene HORVU.MOREX.r3.7HG0676830 that was annotated as L-gulonolactone oxidase, regulating the natural variation of SOD_S and APX_S . This could have implications for future research into antioxidant compound selection in barley .

properties

IUPAC Name

(3S,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZYCXMUPBBULW-SKNVOMKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331407
Record name L-Gulonolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Gulonolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003466
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

L-Gulonolactone

CAS RN

1128-23-0
Record name Reduced ascorbate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1128-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Gulono-gamma-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Gulonolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-GULONO-.GAMMA.-LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56830VTX9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-Gulonolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003466
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a solution of commercially available L-ascorbic acid 163 (30.0 g, 0.17 mmol) in distilled water (200 mL), palladium on activated carbon (10%, 1.0 g) was added as a catalyst at RT. The reaction mixture was placed in a steel reaction vessel and underwent hydrogenation (100 psi) at 60° C. for 48 h. The progress of the reaction was followed by TLC analysis of aliquots (EtOAc: MeOH: H2O=10:3:1). When the starting material 163 had been essentially consumed, the reaction was stopped and the reaction mixture was filtered under vacuum, and washed with water (2×50 mL). The filtrate and the wash were combined and the water was then evaporated under reduced pressure. The residue was recrystallized from methanol-ethyl acetate to give compound 164 as a white solid (21.5 g, 71%). The NMR spectrum of compound 164 matched that of the published.105 To a suspension of the lactone 164 (10.0 g, 56.1 mmol) in dry acetone (200 mL), 2,2-dimethoxypropane (40 mL, 0.32 mmol) was added at RT. To this mixture, p-toluenesulfonic acid (200 mg) was added as a catalyst. The progress of the reaction was followed by TLC analysis of aliquots (Hexane:EtOAc, 1:1). When the starting material 164 had been essentially consumed, the reaction was stopped by addition of triethylamine (1 mL). The solvent was then evaporated under reduced pressure, and the residue was purified by column chromatography (Hexane:EtOAc, 1:1) to give compound 165 as a white solid. The NMR spectrum of compound 164 matched that of the published data.105 The lactone 165 (5.0 g, 19.3 mmol) was dissolved in THF (20 mL), and MeOH (50 mL) was then added. To this solution, NaBH4 was added portionwise at 0° C. The progress of the reaction was followed by TLC analysis of aliquots (Hexane:EtOAc, 1:1). When the starting material 165 had been consumed, the solvent was evaporated under reduced pressure. The residue was redissolved in EtOAc (50 mL), washed with aqueous tartaric acid solution (2×10 mL), brine (50 mL), and dried over Na2SO4. After evaporating the solvent, the crude diol was used directly in the next step. The crude diol was dissolved in CH2Cl2 (50 mL), and the solution was added dropwise to a mixture of pyridine (100 mL) and methanesulfonyl chloride (6 mL, 77.5 mmol) cooled to 0° C. The reaction mixture was stirred at 0° C. for 30 min, then allowed to warm to room temperature for 6 h. When TLC analysis of aliquots (Hexane:EtOAc, 1:1) showed total consumption of the starting material, the reaction mixture was poured into ice water, extracted with CH2Cl2 (3×100 mL), washed with brine (50 mL), and dried over Na2SO4. Purification by column chromatography (Hexane:EtOAc, 2:1) yielded compound 166 as a colorless syrup (3.6 g, 45% o for two steps). [α]22D +54 (c 4, CH2Cl2); 1H NMR ((CD3)2O) δ: 4.87 (dd, 1H, J3,4=6.1, J4,5=4.8, H-4), 4.57 (ddd, 1H, J1b,2=6.0, J1a,1b=12.0, H-1b), 4.56-4.48 (m, 3H, H-2, H-3, H-1a), 4.45 (ddd, 1H, H-5), 4.13 (dd, 1H, J5,6b=6.7, J6a,6b=8.6, H-6b), 4.03 (dd, 1H, J5,6a=6.6, H-6a), 3.24, and 3.15 (2 s, 6H, 2×OSO2CH3), 1.52, 1.41, 1.38, and 1.34 (4 s, 12H, 4×CH3). 13C NMR ((CD3)2O) δ: 114.3, 113.8 ((CH3)2C(OR)2), 83.3 (C-4), 79.7 (C-3), 79.0 (C-2), 78.9 (C-1), 72.9 (C-5), 69.6 (C-6), 43.0, 40.9 (2×OSO2CH3), 31.3, 29.9, 29.3, and 29.2 (4×CH3). Anal. Calcd. for C14H26O10S2: C, 40.18; H, 6.26. Found: C, 39.89; H, 6.02.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Gulonolactone
Reactant of Route 2
L-Gulonolactone
Reactant of Route 3
L-Gulonolactone
Reactant of Route 4
L-Gulonolactone
Reactant of Route 5
L-Gulonolactone
Reactant of Route 6
L-Gulonolactone

Citations

For This Compound
3,540
Citations
NC Kar, NC Ghosh, BC Guha - Nature, 1963 - nature.com
… methosulphate and L-gulonolactone under aerobic conditions and he termed this enzyme as L-gulonolactone dehydrogenase. According to him this L-gulonolactone dehydrogenase …
Number of citations: 6 www.nature.com
Y Mano, K Yamada - Biochimica et biophysica acta, 1959 - Elsevier
… formation of L-gulonolactone from L-… to L-gulonolactone without any consideration for the action of lactonase. The present paper describes the enzymic formation of L-gulonolactone …
Number of citations: 27 www.sciencedirect.com
K SUZUKI, Y MANO, N SHIMAZONO - The Journal of Biochemistry, 1960 - jstage.jst.go.jp
… of L-ascorbic acid in animal tissue is L-gulonolactone(1-8). … with the formation of L-gulonolactone by rat liver microsomes… L-Gulonolactone was identified by paper chromatography, as …
Number of citations: 11 www.jstage.jst.go.jp
K Kiuchi, M Nishikimi, K Yagi - … et Biophysica Acta (BBA)-General Subjects, 1980 - Elsevier
… deficiency on the activity of L-gulonolactone oxidase [L-… A marked decrease in the specific activity of L-gulonolactone … limited by the decreased level of L-gulonolactone oxidase activity. …
Number of citations: 11 www.sciencedirect.com
GWJ Fleet, NG Ramsden, RJ Molyneux, GS Jacob - Tetrahedron letters, 1988 - Elsevier
… (3) from Lgulonolactone and of the respective enantiomers (4) and (5) from D-gulonolactone. … (2), was prepared by an identical sequence of reactions starting from L-gulonolactone. Thus…
Number of citations: 46 www.sciencedirect.com
K Kiuchi, M Nishikimi, K Yagi - Biochemistry, 1982 - ACS Publications
… L-Gulonolactone oxidase was purified from chicken kidney to homogeneity by a five-step method with a recovery of ca. 30%. The molecular weight of the purified enzyme under …
Number of citations: 97 pubs.acs.org
IB Chatterjee, GC Chatterjee, NC Ghosh… - Biochemical …, 1960 - ncbi.nlm.nih.gov
… catalysing the oxidation of L-gulonolactone to L-ascorbic acid, … -oxidase), converting L-gulonolactone into L-ascorbic acid, … This paper deals with the conversion of Lgulonolactone into L…
Number of citations: 117 www.ncbi.nlm.nih.gov
R Jenness, EC Birney, KL Ayaz - Comparative Biochemistry and Physiology …, 1980 - Elsevier
… Differences observed in L-gulonolactone oxidase activity … Pronounced sex differences in L-gulonolactone oxidase … Marmota monax exhibited seasonal variation in L-gulonolactone …
Number of citations: 34 www.sciencedirect.com
S Ching, DC Mahan, K Dabrowski - The Journal of nutrition, 2001 - academic.oup.com
In Experiment 1, we evaluated liver L-gulono-γ-lactone oxidase (GLO) activity and tissue concentration of ascorbic acid in young pigs from birth to weaning (14 d) and through a 28-d …
Number of citations: 25 academic.oup.com
JS Brush, HE May - Journal of Biological Chemistry, 1966 - ASBMB
The mechanism of action of l-gulonolactone oxidase has been studied by enzyme kinetic methods. Techniques have been developed for determining initial reaction rates above 1 atm …
Number of citations: 11 www.jbc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.